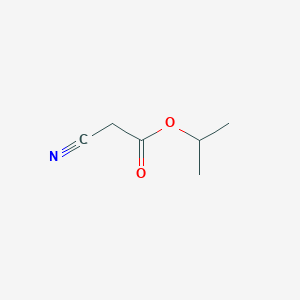

Isopropyl cyanoacetate

Description

Properties

IUPAC Name |

propan-2-yl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESQLCCRQYTQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158198 | |

| Record name | Acetic acid, cyano-, isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-30-3 | |

| Record name | 1-Methylethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13361-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, cyano-, isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V3MGI9XMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl cyanoacetate CAS number and properties

An In-depth Technical Guide to Isopropyl Cyanoacetate (B8463686)

FOR SCIENTIFIC AND RESEARCH PURPOSES ONLY

Introduction

Isopropyl cyanoacetate (CAS Number: 13361-30-3) is a valuable reagent in organic synthesis, primarily utilized as a key building block in the formation of carbon-carbon bonds. Its structure, featuring a reactive methylene (B1212753) group positioned between a nitrile and an ester group, makes it particularly well-suited for Knoevenagel condensations. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a detailed experimental protocol for its application in the Knoevenagel condensation reaction for the synthesis of 3-substituted coumarins.

Chemical and Physical Properties

This compound is a clear, colorless to nearly colorless liquid.[1][2] It is slightly soluble in water.[1][2] The following tables summarize its key properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 13361-30-3 | [1][3][4][5][6] |

| Molecular Formula | C₆H₉NO₂ | [1][3][5][6] |

| Molecular Weight | 127.14 g/mol | [1][3][5][6] |

| Appearance | Clear, colorless to almost colorless liquid | [1][2] |

| Purity | ≥98.0% | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 207 °C (lit.) | [1][2][3] |

| Density | 1.013 g/mL at 20 °C (lit.) | [1][2][3] |

| Refractive Index | n20/D 1.416 | [3] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [3] |

| Water Solubility | Slightly soluble | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[1][2][6] It may also cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical.[3]

Table 3: GHS Hazard Information for this compound

| Pictogram | GHS07 (Warning) |

| Hazard Statements | H227: Combustible liquidH303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Experimental Protocols

The primary application of this compound is in the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[7] This reaction is instrumental in the synthesis of various compounds, including 3-substituted coumarins, which are of interest for their potential biological activities.[1][2]

Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins

This protocol describes a general procedure for the synthesis of 3-substituted coumarins via the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with this compound. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt.[7]

Materials:

-

Substituted salicylaldehyde

-

This compound

-

Ethanol (or other suitable solvent)

-

Piperidine (or other basic catalyst)

-

Glacial acetic acid (for neutralization, if necessary)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add this compound (1 to 1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. The purity of the final product should be confirmed by analytical techniques like NMR and melting point determination.

Visualizations

Knoevenagel Condensation Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation reaction using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. asianpubs.org [asianpubs.org]

- 6. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of isopropyl cyanoacetate (B8463686). The information is presented to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical synthesis sectors.

Physical Properties

Isopropyl cyanoacetate is a colorless to pale pink liquid.[1] A summary of its key physical properties is provided in the tables below, offering a convenient reference for laboratory applications.

Table 1: General Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol [2] |

| Appearance | Clear colorless to pale pink liquid[1] |

| Odor | No information available[3] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 207 °C[4][5][6][7] | at 760 mmHg (lit.) |

| 94-96 °C[8] | at 10 mmHg | |

| Density | 1.013 g/mL[4][5][6][7] | at 20 °C (lit.) |

| 1.0114 g/cm³ | at 20 °C | |

| Refractive Index (n_D) | 1.416[4][5] | at 20 °C |

| 1.4140-1.4190[1] | at 20 °C | |

| Flash Point | 99 °C (210.2 °F)[5] | Closed Cup |

| Water Solubility | Slightly soluble[5][6] | |

| Vapor Pressure | 0.441 mmHg | at 25 °C |

| pKa | 2.90 ± 0.10 | Predicted[5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Spectrum Type | Key Features and Notes |

| ¹H NMR | Data available.[4][9] |

| ¹³C NMR | Data available.[9][10] |

| Infrared (IR) | FTIR spectra have been recorded on neat samples using a capillary cell.[9] |

| Mass Spectrometry (MS) | Data available. |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to its reactive methylene (B1212753) group situated between a nitrile and an ester group.

-

Knoevenagel Condensation: It readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a weak base, such as piperidine (B6355638) or pyridine, to yield substituted coumarins and other α,β-unsaturated compounds.[10] This reaction is a cornerstone of its synthetic utility.

-

Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions to produce cyanoacetic acid and isopropanol (B130326).[10]

-

Stability: The compound is stable under normal conditions.[11] It is, however, incompatible with strong oxidizing agents.[11] Hazardous polymerization does not occur.[11]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and for conducting principal chemical reactions.

Workflow for Physical Property Determination

Caption: General workflow for the determination of physical properties of this compound.

Protocol 1: Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of this compound using a micro-scale method.

Materials:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

This compound sample

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using the rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure even heat distribution.

-

Observe the capillary tube. As the liquid heats, trapped air will bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Protocol 2: Determination of Density

Objective: To accurately measure the density of this compound.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath set to 20.0 °C

-

This compound sample

-

Distilled water

-

Acetone (B3395972) for rinsing

Procedure:

-

Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20.0 °C for at least 20 minutes to allow for thermal equilibrium.

-

Ensure the water level is exactly at the calibration mark (remove any excess with a fine-tipped pipette).

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record the mass (m₂).

-

Empty the pycnometer, rinse it with acetone, and dry it thoroughly.

-

Fill the pycnometer with the this compound sample and place it in the constant temperature water bath at 20.0 °C for at least 20 minutes.

-

Adjust the sample volume to the calibration mark.

-

Remove the pycnometer from the bath, dry the exterior, and weigh it. Record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Mass of this compound = m₃ - m₁

-

Density of water at 20.0 °C ≈ 0.9982 g/mL

-

Volume of pycnometer = (m₂ - m₁) / 0.9982 g/mL

-

Density of this compound = (m₃ - m₁) / Volume of pycnometer

-

Protocol 3: Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Materials:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer (set to 20.0 °C)

-

This compound sample

-

Soft lens paper

-

Acetone or ethanol (B145695) for cleaning

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the circulating water bath, allowing the prisms to reach 20.0 °C.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20 °C).

-

Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft lens paper moistened with acetone or ethanol. Allow the prisms to dry completely.

-

Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the measuring prism.

-

Close the prism assembly securely.

-

Adjust the light source to illuminate the prisms.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Turn the fine adjustment knob to bring the dividing line into sharp focus.

-

If a colored band is visible at the dividing line, turn the chromaticity adjustment knob until the line is sharp and achromatic (black and white).

-

Adjust the fine adjustment knob again to center the dividing line precisely on the crosshairs of the reticle.

-

Press the "read" button or look at the scale to obtain the refractive index value. Record the temperature.

Chemical Synthesis and Reactions

Protocol 4: Synthesis of this compound via Esterification

Objective: To synthesize this compound from cyanoacetic acid and isopropanol.

Materials:

-

Cyanoacetic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Toluene or other suitable solvent for azeotropic removal of water

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

-

To the flask, add cyanoacetic acid, a molar excess of isopropanol (e.g., 2-3 equivalents), and the azeotroping solvent (e.g., toluene).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol.

-

Purify the resulting crude this compound by vacuum distillation to obtain the pure product.

Knoevenagel Condensation of this compound

Caption: Reaction scheme for the Knoevenagel condensation of this compound.

Protocol 5: Knoevenagel Condensation with an Aldehyde

Objective: To perform a Knoevenagel condensation between this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine or another suitable basic catalyst

-

Ethanol or other suitable solvent

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde in a minimal amount of ethanol.

-

Add an equimolar amount of this compound to the solution.

-

Add a catalytic amount of piperidine (a few drops).

-

Attach a condenser and heat the mixture to reflux with stirring for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Hydrolysis of this compound

Caption: Reaction scheme for the hydrolysis of this compound.

Protocol 6: Basic Hydrolysis of this compound

Objective: To hydrolyze this compound to cyanoacetic acid and isopropanol.

Materials:

-

This compound

-

Aqueous sodium hydroxide (B78521) solution (e.g., 10%)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Hydrochloric acid (for acidification)

-

pH paper or pH meter

-

Separatory funnel

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Place the this compound in a round-bottom flask.

-

Add an excess of the aqueous sodium hydroxide solution.

-

Attach a condenser and heat the mixture to reflux with stirring until the hydrolysis is complete (this can be monitored by the disappearance of the organic layer or by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the cyanoacetic acid.

-

The cyanoacetic acid can be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether).

-

The isopropanol will remain in the aqueous layer. The two products can be further purified if necessary.

References

- 1. spectrabase.com [spectrabase.com]

- 2. hmdb.ca [hmdb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. Isopropyl 2-cyanoacetate(13361-30-3) 1H NMR spectrum [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound | C6H9NO2 | CID 25917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isopropyl 2-cyanoacetate(13361-30-3) 13C NMR spectrum [chemicalbook.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-Depth Technical Guide to Isopropyl Cyanoacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. Isopropyl cyanoacetate (B8463686), a versatile building block in organic synthesis, is one such compound. This guide provides core technical data, a detailed experimental protocol for its synthesis, and a logical workflow visualization to support its application in research and development.

Core Molecular Data

Isopropyl cyanoacetate is an organic compound valued for its reactive methylene (B1212753) group, which is activated by adjacent cyano and ester functionalities. This reactivity makes it a crucial intermediate in various chemical transformations, particularly in the synthesis of heterocyclic compounds.

| Property | Value | Citations |

| Chemical Formula | C₆H₉NO₂ | [1][2] |

| Linear Formula | NCCH₂COOCH(CH₃)₂ | [3] |

| Molecular Weight | 127.14 g/mol | [1][2][3] |

| IUPAC Name | propan-2-yl 2-cyanoacetate | [1] |

| CAS Number | 13361-30-3 | [2][3] |

Synthesis of this compound: Experimental Protocol

The most common method for synthesizing this compound is through the Fischer esterification of cyanoacetic acid with isopropyl alcohol, utilizing an acid catalyst. This reaction is equilibrium-driven, often requiring the removal of water to achieve a high yield.

Objective:

To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Cyanoacetic acid

-

Isopropyl alcohol (Isopropanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid

-

Toluene or another suitable solvent for azeotropic removal of water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with a drying agent

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyanoacetic acid, a molar excess of isopropyl alcohol (typically 2-3 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed with the solvent and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is nearing completion.

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent and excess isopropyl alcohol using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final, high-purity product.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the protocol.

This technical guide provides essential information for the effective use of this compound in a laboratory setting. The compound's well-defined properties and established synthetic routes make it a reliable reagent for professionals engaged in chemical synthesis and drug discovery.

References

Isopropyl cyanoacetate structure and IUPAC name

An In-depth Technical Guide to Isopropyl Cyanoacetate (B8463686)

For professionals in research, chemical synthesis, and drug development, a thorough understanding of key reagents is paramount. Isopropyl cyanoacetate, a versatile building block in organic synthesis, warrants a detailed examination of its structure, properties, and reactivity. This guide provides a comprehensive overview of this compound, including its chemical identity, physical characteristics, and detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and IUPAC Nomenclature

This compound is an organic compound classified as an ester of cyanoacetic acid and isopropanol.[1] Its molecular structure features a reactive methylene (B1212753) group positioned between an electron-withdrawing cyano group and an ester functionality, which imparts its utility in a variety of condensation reactions.[1]

The structural formula of this compound is as follows:

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 127.14 g/mol | [2][6][8] |

| Density | 1.013 g/mL at 20 °C | [8][9][10] |

| Boiling Point | 207 °C (lit.) | [8][9][10] |

| Flash Point | 99 °C / 92 °C (closed cup) | [8][9] |

| Refractive Index | n20/D 1.416 | [9] |

| Water Solubility | Slightly soluble | [1][9][10] |

| Appearance | Clear, colorless liquid | [1][7][9] |

| CAS Number | 13361-30-3 | [1][2][3][6][7][8][9][11] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the Knoevenagel condensation are provided below. These protocols are representative of standard laboratory procedures.

Synthesis of this compound via Fischer Esterification

The industrial synthesis of this compound is typically achieved through the acid-catalyzed esterification of cyanoacetic acid with isopropyl alcohol.[1] This is an equilibrium-driven reaction, and the removal of water is crucial to drive the reaction towards the formation of the ester product.[1]

Reaction Scheme:

NC-CH₂-COOH + (CH₃)₂CHOH ⇌ NC-CH₂-COOCH(CH₃)₂ + H₂O

Materials:

-

Cyanoacetic acid

-

Isopropyl alcohol

-

Sulfuric acid (or p-toluenesulfonic acid) as a catalyst

-

Dean-Stark apparatus or another method for water removal

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cyanoacetic acid and a 1.5 to 2.0 molar excess of isopropyl alcohol.[1]

-

Slowly add the acid catalyst (0.05–0.3 mol of sulfuric acid per mole of cyanoacetic acid) to the reaction mixture while stirring.[1]

-

Heat the mixture to reflux at a temperature of 60–80°C.[1] Water will begin to collect in the Dean-Stark trap as it is formed.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction to separate the ester from the aqueous layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the crude product by vacuum distillation to obtain pure this compound. A yield of over 90% can be expected under optimized conditions.[1]

Application in Knoevenagel Condensation

This compound is a key substrate in the Knoevenagel condensation, reacting with aldehydes and ketones to form α,β-unsaturated cyanoacetate derivatives.[1] These products are valuable intermediates in the synthesis of various heterocyclic compounds, such as coumarins, pyrimidines, and pyridines.[1]

General Reaction Scheme:

RCHO + NC-CH₂-COOCH(CH₃)₂ → RCH=C(CN)COOCH(CH₃)₂ + H₂O (where R is an aryl or alkyl group)

Example Protocol for the Synthesis of 3-Substituted Coumarins:

This protocol is adapted from a procedure involving the reaction of this compound with aldehydes and ketones.[9]

Materials:

-

This compound

-

A substituted o-hydroxybenzaldehyde (e.g., salicylaldehyde)

-

Piperidine (B6355638) (as a catalyst)

-

Ethanol (B145695) (as a solvent)

-

Standard laboratory glassware

Procedure:

-

Dissolve the substituted o-hydroxybenzaldehyde and a stoichiometric amount of this compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-substituted coumarin.

Visualized Workflow and Pathways

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and its subsequent use in a Knoevenagel condensation.

Caption: Synthesis workflow for this compound.

Caption: Knoevenagel condensation using this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound | C6H9NO2 | CID 25917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scitoys.com [scitoys.com]

- 5. PubChemLite - this compound (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound, CasNo.13361-30-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 8. This compound (IPCY) | 13361-30-3 - BuyersGuideChem [buyersguidechem.com]

- 9. Isopropyl 2-cyanoacetate | 13361-30-3 [amp.chemicalbook.com]

- 10. Isopropyl 2-cyanoacetate | 13361-30-3 [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

Isopropyl cyanoacetate solubility in common lab solvents

An In-depth Technical Guide on the Solubility of Isopropyl Cyanoacetate (B8463686) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl cyanoacetate, a key building block in organic synthesis. Due to the limited availability of precise quantitative solubility data for this compound, this guide combines qualitative information, data from closely related analogs, and established principles of chemical solubility.

Core Executive Summary

This compound is a colorless liquid with a pleasant odor, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility in various chemical reactions, such as the Knoevenagel condensation, necessitates a thorough understanding of its solubility in different solvent systems. This document summarizes the available solubility information, provides detailed experimental protocols for determining solubility, and presents a logical workflow for such determinations.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative and inferred solubility of this compound, alongside quantitative data for ethyl cyanoacetate for comparison.

| Solvent | Solvent Type | Predicted/Observed Solubility of this compound | Quantitative Data for Ethyl Cyanoacetate (for comparison) |

| Water | Protic, Polar | Slightly soluble[1][2] | 20 g/L at 25 °C[3] |

| Methanol | Protic, Polar | Likely Soluble | Very Soluble[3] |

| Ethanol | Protic, Polar | Likely Soluble | Very Soluble[3] |

| Isopropanol | Protic, Polar | Likely Soluble | Miscible (as a solvent in reactions) |

| Acetone | Aprotic, Polar | Likely Soluble | Data not available |

| Acetonitrile | Aprotic, Polar | Likely Soluble | Data not available |

| Dimethylformamide (DMF) | Aprotic, Polar | Likely Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Likely Soluble | Data not available |

| Dichloromethane (DCM) | Aprotic, Moderately Polar | Likely Soluble | Data not available |

| Chloroform | Aprotic, Moderately Polar | Likely Soluble | Data not available |

| Ethyl Acetate | Aprotic, Moderately Polar | Likely Soluble | Very Soluble[3] |

| Diethyl Ether | Aprotic, Non-polar | Likely Soluble | Very Soluble[3] |

| Toluene | Aprotic, Non-polar | Likely Soluble | Data not available |

| Hexane | Aprotic, Non-polar | Likely Sparingly Soluble to Insoluble | Data not available |

Note: The predictions for this compound are based on general solubility principles and comparative data from ethyl cyanoacetate. The larger isopropyl group, compared to the ethyl group, may slightly decrease solubility in highly polar solvents like water and increase solubility in non-polar solvents like hexane.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the maximum concentration of this compound that can dissolve in a solvent at a specific temperature to reach equilibrium.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask or vial. The excess solute ensures that the solution reaches saturation.

-

Equilibration: Seal the container to prevent solvent evaporation and place it in a temperature-controlled shaker or incubator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed for more efficient separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved this compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

Gravimetric Solubility Determination

This is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the solubility of this compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Methodology:

-

Preparation of a Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.

-

Separation and Weighing of the Solution: After equilibration and settling of the excess solute, carefully decant a known volume or mass of the clear, saturated solution into a pre-weighed evaporating dish.

-

Evaporation of Solvent: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the boiling point of this compound (207 °C) but sufficient to evaporate the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing the Solute: Once all the solvent has evaporated, dry the residue (this compound) in the oven to a constant weight. Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent used. Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a compound.

References

Isopropyl Cyanoacetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for isopropyl cyanoacetate (B8463686). The information is intended to support researchers, scientists, and professionals in the drug development field in the safe and effective use of this compound. This document summarizes key safety information, presents quantitative data in a structured format, outlines relevant experimental protocols for toxicity testing, and provides a logical workflow for risk management.

Chemical and Physical Properties

Isopropyl cyanoacetate is a combustible liquid that is slightly soluble in water.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂ | [3] |

| Molecular Weight | 127.14 g/mol | [3] |

| CAS Number | 13361-30-3 | [3] |

| Appearance | Clear, colorless to almost colorless liquid | [1] |

| Boiling Point | 207 °C (lit.) | [1][4] |

| Density | 1.013 g/mL at 20 °C (lit.) | [1][4] |

| Flash Point | 92 °C / 197.6 °F (closed cup) | [4][5] |

| Refractive Index | n20/D 1.416 | [4] |

| Water Solubility | Slightly soluble | [1][2] |

| Vapor Pressure | 0.441 mmHg at 25°C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [3] |

Signal Word: Warning[3]

Hazard Pictogram:

Toxicology

The primary routes of exposure to this compound are inhalation, ingestion, and skin and/or eye contact.[7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5][8]

Table 3: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Source(s) |

| LD50 | Mouse | Oral | 4960 mg/kg | [1] |

Experimental Protocols for Toxicity Assessment

While specific experimental reports for this compound were not found, the toxicological data presented would have been generated following standardized protocols such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant OECD guidelines for the observed hazards.

Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard cages with access to food and water, except for a brief fasting period before and after administration of the test substance.

-

Dosage: A series of fixed dose levels are used (e.g., 5, 50, 300, and 2000 mg/kg body weight). The study begins with a sighting study to determine the appropriate starting dose.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Acute Dermal Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.[6]

-

Test Animals: Healthy young adult albino rabbits are typically used.[6]

-

Preparation: The fur on the back of the animal is clipped 24 hours before the test.

-

Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[6]

-

Exposure: The exposure period is typically 4 hours.[6]

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reactions are scored according to a graded scale.[6]

Acute Eye Irritation (Following OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or damage.[9][10]

-

Test Animals: Healthy young adult albino rabbits are used.[9][10]

-

Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9][10]

-

Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The responses are scored according to a standardized system.[9][10]

Handling Precautions and Safety Measures

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4]

-

Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[4][8]

Safe Handling Practices

-

Avoid contact with skin and eyes.[10]

-

Do not breathe vapors or mists.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Take precautionary measures against static discharge.[10]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from oxidizing agents.[2]

-

Storage temperature of 2-8°C is recommended.[1]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[5]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[10]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[10]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[10]

Risk Management Workflow

The following diagram illustrates a logical workflow for the safe handling and risk management of this compound.

Caption: Risk Management Workflow for this compound.

Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[5]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere strictly to the recommended safety procedures. This information should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. search.library.doc.gov [search.library.doc.gov]

- 5. oecd.org [oecd.org]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Spectroscopic Profile of Isopropyl Cyanoacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for isopropyl cyanoacetate (B8463686), tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed experimental protocols and tabulated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for isopropyl cyanoacetate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.088[1] | Septet | 1H | CH-(CH₃)₂ |

| 3.472[1] | Singlet | 2H | CH₂-CN |

| 1.303[1] | Doublet | 6H | CH-(CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR chemical shift data for this compound was not explicitly available in the searched resources. However, based on typical chemical shift ranges for the functional groups present, the following assignments can be predicted:

| Predicted Chemical Shift (δ) ppm | Carbon Atom |

| ~165 | C=O (Ester) |

| ~115 | CN (Nitrile) |

| ~70 | CH (Isopropyl) |

| ~25 | CH₂ (Cyanoacetate) |

| ~22 | CH₃ (Isopropyl) |

Table 3: Infrared (IR) Spectroscopy Peak List

While a specific peak list was not available, the following table outlines the expected characteristic absorption bands for this compound based on its functional groups. The experimental technique is noted as a neat liquid sample in a capillary cell.[2]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2980 | C-H | Alkane stretch |

| ~2250 | C≡N | Nitrile stretch |

| ~1740 | C=O | Ester stretch |

| ~1470 | C-H | Alkane bend |

| ~1250 | C-O | Ester stretch |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained via electron ionization (EI) at 75 eV.[1] The molecular ion peak is observed at m/z = 127, consistent with the molecular weight of this compound (127.14 g/mol ).[1][2]

| m/z | Relative Intensity (%)[1] |

| 112.0 | 6.5 |

| 86.0 | 11.0 |

| 68.0 | 100.0 |

| 45.0 | 28.8 |

| 43.0 | 46.6 |

| 41.0 | 33.6 |

| 39.0 | 15.6 |

| 27.0 | 13.0 |

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data is illustrated below.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.05 mL of the neat liquid in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).[1] The solution was then transferred to a standard 5 mm NMR tube.

Data Acquisition and Processing: ¹H NMR spectra were acquired on a 400 MHz spectrometer.[1] The instrument was locked to the deuterium (B1214612) signal of the solvent. A standard single-pulse experiment was used to acquire the free induction decay (FID). The FID was then Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained from a neat liquid sample. A drop of this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.[2]

Data Acquisition and Processing: The salt plates containing the sample were placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty salt plates was acquired first and automatically subtracted from the sample spectrum. The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, where it was vaporized. The gaseous molecules were then ionized using electron ionization (EI) with an electron energy of 75 eV.[1]

Mass Analysis and Detection: The resulting positively charged ions and fragment ions were accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio (m/z). The abundance of each ion was then measured by a detector to generate the mass spectrum.

References

Commercial Availability and Technical Guide for Isopropyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of isopropyl cyanoacetate (B8463686). The information is intended to assist researchers and professionals in sourcing this versatile reagent and effectively incorporating it into their experimental workflows.

Commercial Availability and Suppliers

Isopropyl cyanoacetate is readily available from a variety of chemical suppliers, ranging from those offering small research quantities to bulk manufacturers. Purity levels typically range from 97% to over 99%. Pricing can vary significantly based on the supplier, quantity, and purity.

Supplier and Pricing Data

The following table summarizes the availability of this compound from several prominent suppliers. Prices have been normalized to a per-gram or per-milliliter basis for easier comparison, based on the listed catalog prices. Please note that prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request and can be significantly lower.

| Supplier | Catalog Number(s) | Purity | Available Quantities | Price (USD/g or USD/mL) |

| Sigma-Aldrich | AldrichCPR (S615137), 28452 | ≥98.0% | 250 mg, Custom | ~$130.80/g |

| Thermo Fisher Scientific (Alfa Aesar) | A11887.14, A11887.22 | 97% | 25 g, 100 g | ~$1.64/g (for 25g) |

| Apollo Scientific | OR28722 | 99% | 100g, 500g, 2.5kg, 10kg | ~$0.20/g (for 100g) |

| Tokyo Chemical Industry (TCI) | C1001 | >97.0% (GC) | 25 mL, 500 mL | Contact for pricing |

| ChemScene | CS-W013485 | ≥98% | Custom | Contact for pricing |

| Lab Pro Inc. | C1001-25ML | Min. 97.0% (GC) | 25 mL | Contact for pricing |

| XIAMEN EQUATION CHEMICAL CO., LTD | Industrial Grade | Industrial | Bulk | ~$0.10/kg (EXW, indicative) |

| Henan Sinotech Import & Export Corp. | N/A | 99% | ≥ 1 kg | ~$1.00/kg (FOB, indicative) |

Experimental Protocols

This compound is a key building block in organic synthesis, most notably in the Knoevenagel condensation. Below are representative experimental protocols for its synthesis and a common application.

Synthesis of this compound via Esterification

A common method for preparing this compound is the acid-catalyzed esterification of cyanoacetic acid with isopropyl alcohol.

Reaction:

Cyanoacetic Acid + Isopropyl Alcohol ⇌ this compound + Water

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add cyanoacetic acid (1.0 equivalent), isopropyl alcohol (1.5-2.0 equivalents), and a suitable solvent such as hexane (B92381) or cyclohexane.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05–0.3 mol per mole of cyanoacetic acid) or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux at a temperature of 60–80°C. The water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

**Workup and

Isopropyl Cyanoacetate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl cyanoacetate (B8463686) is a valuable and versatile reagent in organic synthesis, prized for its reactive methylene (B1212753) group activated by adjacent cyano and ester functionalities. This unique structural feature makes it an ideal precursor for a wide array of carbocyclic and heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key applications of isopropyl cyanoacetate, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows to facilitate its use in the laboratory. The isopropyl ester moiety can confer advantages in terms of solubility and reaction kinetics compared to its methyl or ethyl counterparts, making it a useful tool for optimizing synthetic routes.[1]

Core Applications in Organic Synthesis

The high reactivity of the α-carbon in this compound allows it to participate in a variety of carbon-carbon bond-forming reactions. The most prominent of these are the Knoevenagel condensation, the Gewald aminothiophene synthesis, and as a precursor for Michael acceptors.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of this compound chemistry. It involves the reaction of this compound with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638), to form a new carbon-carbon double bond.[2] The resulting α,β-unsaturated product is a versatile intermediate for the synthesis of a variety of important compounds.

Coumarins are a class of compounds with diverse biological activities. This compound can be used in a Knoevenagel condensation with salicylaldehyde (B1680747) derivatives to produce 3-cyanocoumarins, which are important intermediates for more complex coumarin (B35378) structures.[3]

The Knoevenagel adducts of this compound can be utilized in multi-component reactions to construct highly functionalized pyridone and dihydropyridine (B1217469) scaffolds, which are prevalent in many pharmaceutical agents.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with this compound and elemental sulfur in the presence of a base.[4] The resulting 2-aminothiophenes are valuable building blocks for the synthesis of various biologically active compounds.

Michael Addition Reactions

The α,β-unsaturated compounds formed from the Knoevenagel condensation of this compound are excellent Michael acceptors. They can react with a variety of nucleophiles, such as malonates, in a conjugate addition to form more complex molecular frameworks. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives.

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions involving this compound.

Table 1: Knoevenagel Condensation of this compound with Various Aldehydes

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | Piperidine | Ethanol (B145695) | Reflux | 4 | 85 | [5] |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 3 | 92 | [5] |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 5 | 88 | [5] |

| 4 | 2-Nitrobenzaldehyde | Piperidine | Isopropanol | Reflux | 2 | 95 | [6] |

Table 2: Gewald Aminothiophene Synthesis

| Entry | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanone (B45756) | Morpholine (B109124) | Ethanol | 80 | 24 | 75 | [4] |

| 2 | Acetone | Morpholine | Ethanol | Reflux | 12 | 68 | [7] |

| 3 | Acetophenone | Morpholine | Ethanol | Reflux | 20 | 65 | [7] |

Experimental Protocols

Protocol 1: General Procedure for the Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol describes the synthesis of isopropyl 2-cyano-3-phenylacrylate.

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.27 g), benzaldehyde (10 mmol, 1.06 g), and ethanol (30 mL).

-

Add a catalytic amount of piperidine (0.5 mmol, 0.043 g) to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain pure isopropyl 2-cyano-3-phenylacrylate.

-

Dry the purified product in a vacuum oven.

Characterization Data:

-

Appearance: White crystalline solid.[6]

-

Yield: 85%.[5]

-

¹H NMR (CDCl₃, ppm): δ 8.24 (s, 1H, =CH), 7.95-7.92 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 5.20 (sept, 1H, J = 6.3 Hz, CH), 1.35 (d, 6H, J = 6.3 Hz, 2xCH₃).[6]

-

¹³C NMR (CDCl₃, ppm): δ 162.5, 154.9, 133.1, 131.5, 130.8, 129.2, 115.7, 103.2, 70.5, 21.8.[6]

-

IR (KBr, cm⁻¹): 2220 (CN), 1725 (C=O), 1600 (C=C).[5]

Protocol 2: General Procedure for the Gewald Aminothiophene Synthesis

This protocol describes the synthesis of isopropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

-

This compound

-

Cyclohexanone

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10 mmol, 1.27 g), cyclohexanone (10 mmol, 0.98 g), elemental sulfur (10 mmol, 0.32 g), and ethanol (30 mL).

-

Add morpholine (10 mmol, 0.87 g) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.[4]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into ice-water.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure aminothiophene.

-

Dry the product under vacuum.

Characterization Data:

-

Appearance: Yellow solid.

-

Yield: 75%.[4]

Visualizations

Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel Condensation.

Gewald Aminothiophene Synthesis Workflow

Caption: Experimental workflow for the Gewald reaction.

Other Potential Applications

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[1][8] While not a direct reaction of this compound, it can be used to synthesize dinitriles that are precursors for this reaction. For example, the Knoevenagel product of this compound can be further functionalized to introduce a second nitrile group, setting the stage for a Thorpe-Ziegler cyclization.

Synthesis of Pyrazole (B372694) Derivatives

This compound can also serve as a starting material for the synthesis of pyrazole derivatives. For instance, it can react with hydrazine (B178648) derivatives to form pyrazolone (B3327878) intermediates, which can be further modified to generate a variety of substituted pyrazoles.[9][10] These compounds are of interest due to their wide range of biological activities.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its ability to participate in a variety of C-C bond-forming reactions, most notably the Knoevenagel condensation and the Gewald aminothiophene synthesis, makes it an essential tool for the construction of a diverse range of heterocyclic compounds. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

- 1. synarchive.com [synarchive.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. シアノ酢酸イソプロピル ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of Isopropyl Cyanoacetate with Aldehydes

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds. This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. Isopropyl cyanoacetate (B8463686) serves as a valuable active methylene compound in this context, leading to the formation of isopropyl α-cyanoacrylates. These products are important intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1][2][3] This document provides detailed application notes and protocols for performing the Knoevenagel condensation using isopropyl cyanoacetate and various aldehydes.

Mechanism and Reaction Pathway

The Knoevenagel condensation proceeds via a three-step mechanism:

-

Enolate Formation: A base abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate. The electron-withdrawing nitrile and ester groups increase the acidity of the methylene protons, facilitating deprotonation even with a mild base.[2]

-

Nucleophilic Addition: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.

-

Dehydration: The intermediate alkoxide is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the stable α,β-unsaturated product, isopropyl α-cyanoacrylate.

Various catalysts can be employed to facilitate this reaction, including primary, secondary, and tertiary amines like piperidine (B6355638) and DABCO, as well as ionic liquids and heterogeneous catalysts.[1] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Experimental Data

The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of various aldehydes with cyanoacetate esters under different catalytic systems. While specific data for this compound is limited in the provided search results, the data for ethyl cyanoacetate is included as a close analogue, demonstrating the general applicability and expected outcomes of the reaction.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Prol-MSN | Ethanol (B145695) | Not Specified | Not Specified | 95 | |

| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Not Specified | Not Specified | Not Specified | [2] |

| Various Aromatic Aldehydes | [MeHMTA]BF4 | Water | Room Temp | Not Specified | High Yields | [4] |

| Benzaldehyde | DBU/Water | Water | Room Temp | 20 min | 96 | [5] |

| Various Aromatic Aldehydes | DABCO/[HyEtPy]Cl | Water | Not Specified | 5-40 min | 83-99 | [1] |

| Various Aromatic Aldehydes | Gallium Chloride | Solvent-free | Room Temp | Not Specified | High Yields | [6] |

| Benzaldehyde | Triphenylphosphine | Solvent-free | Not Specified | Not Specified | Excellent | [7] |

| Benzaldehyde | nano-ZnO | Ethanol | Reflux | Not Specified | Excellent | [8] |

Experimental Workflow

The general workflow for the Knoevenagel condensation of this compound with an aldehyde is depicted in the following diagram.

Caption: General experimental workflow for the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol provides a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound using piperidine as a catalyst.

Materials:

-

Aromatic aldehyde (10 mmol, 1.0 eq)

-

This compound (10 mmol, 1.0 eq)

-

Piperidine (1 mmol, 0.1 eq)

-

Ethanol (20 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol) and this compound (10 mmol).

-

Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask and stir the mixture until the solids are dissolved. To this solution, add piperidine (1 mmol) dropwise.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Piperidine is a toxic and corrosive base; handle with care.

-

Aldehydes can be irritants; avoid inhalation and skin contact.

This protocol can be adapted for different aldehydes and catalytic systems. For solvent-free conditions, the reactants and catalyst can be mixed and stirred at the appropriate temperature without any solvent.[6][7] The work-up procedure may vary depending on the physical state of the product and the catalyst used. For instance, with heterogeneous catalysts, the catalyst can be removed by simple filtration.

References

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes: Protocol for Knoevenagel Condensation using Isopropyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an active methylene (B1212753) compound, such as isopropyl cyanoacetate (B8463686), with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638).[2] The resulting products, particularly α,β-unsaturated cyanoacrylates, are crucial intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and functional polymers.[3]

This application note provides a detailed protocol for the Knoevenagel condensation using isopropyl cyanoacetate and various substituted benzaldehydes. It includes a general procedure, a summary of reaction parameters for different substrates, and a discussion of the reaction mechanism and alternative greener methodologies.

Reaction Mechanism

The Knoevenagel condensation proceeds via a two-step mechanism:

-

Deprotonation: A weak base, such as piperidine, deprotonates the active methylene group of this compound to form a resonance-stabilized enolate ion. The electron-withdrawing cyano and ester groups increase the acidity of the methylene protons, facilitating this step.[4]

-